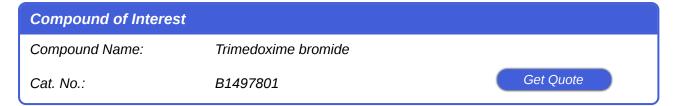


Trimedoxime Bromide: A Technical Overview for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **Trimedoxime bromide**, a critical oxime used in the treatment of organophosphate poisoning. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and relevant experimental data and protocols.

Core Chemical and Physical Properties

Trimedoxime bromide, also known by synonyms such as TMB-4 and dipyroxime, is a bisquaternary pyridinium oxime. Its fundamental role is to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.

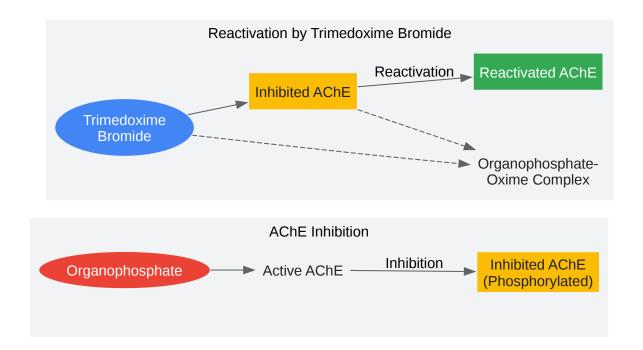
Property	Value	
CAS Number	56-97-3	
Molecular Formula	C15H18Br2N4O2	
Molecular Weight	446.14 g/mol [1]	
IUPAC Name	1,1'-(propane-1,3-diyl)bis(4-((E)- (hydroxyimino)methyl)pyridin-1-ium) bromide[1]	
SMILES Code	O/N=C/c1ccINVALID-LINKcc1.[Br-].[Br-][1]	



Mechanism of Action: Acetylcholinesterase Reactivation

Organophosphorus (OP) compounds exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis.

Trimedoxime bromide functions as a reactivator of OP-inhibited AChE. The process involves a nucleophilic attack by the oxime group of **Trimedoxime bromide** on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This action cleaves the bond between the organophosphate and the enzyme, thereby restoring the normal function of AChE.



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Mechanism of AChE inhibition and reactivation.



Quantitative Data

The efficacy of **Trimedoxime bromide** as a reactivator varies depending on the specific organophosphorus agent that has inhibited the acetylcholinesterase.

Parameter	Value	Conditions
IC50	82.0 ± 30.1 mM	Recombinant AChE[2]
Reactivation of Tabun-inhibited AChE	>40%	10 ⁻³ M concentration, in vitro[3]
Reactivation of Paraoxon- inhibited AChE	86.0%	In vitro study[4]

Experimental Protocols Synthesis of Trimedoxime Bromide

A common and established method for the synthesis of **Trimedoxime bromide** and other bispyridinium oximes involves the quaternization of pyridine-based precursors. Specifically, the synthesis of **Trimedoxime bromide** is achieved through the reaction of 4-pyridinecarboxaldehyde oxime with 1,3-dibromopropane.[5] The reaction proceeds in a stepwise manner, initially forming a monoquaternary salt.

In Vitro AChE Reactivation Assay (Ellman's Method)

The reactivation potential of **Trimedoxime bromide** is commonly assessed using a modified Ellman's method, which spectrophotometrically measures AChE activity.

Materials:

- Phosphate buffer (0.1 M, pH 7.4)
- Acetylthiocholine iodide (ATCI) solution
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
- Source of acetylcholinesterase (e.g., rat brain homogenate or purified enzyme)

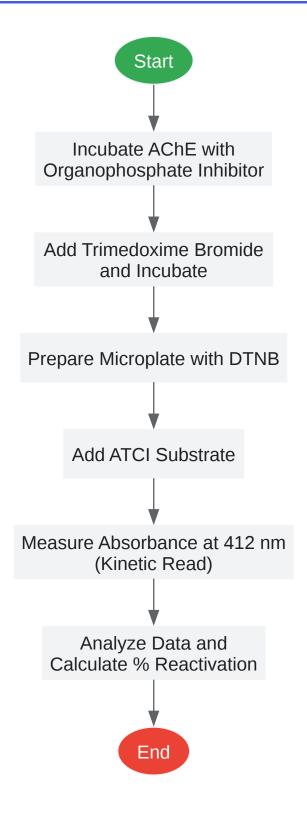


- Organophosphorus inhibitor
- Trimedoxime bromide solution
- Microplate reader

Procedure:

- Inhibition of AChE: Incubate the AChE source with the organophosphorus inhibitor for a defined period (e.g., 30 minutes) to achieve inhibition.
- Reactivation: Add the Trimedoxime bromide solution to the inhibited enzyme mixture and incubate for a specific duration (e.g., 10 minutes).
- Measurement of AChE Activity:
 - Add DTNB solution to the wells of a microplate.
 - Initiate the enzymatic reaction by adding the ATCI substrate.
 - The active AChE hydrolyzes ATCI to thiocholine.
 - Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
 - Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.
- Data Analysis: The rate of absorbance change is proportional to the AChE activity. Compare
 the activity of the reactivated enzyme to control samples (uninhibited and inhibited without
 reactivator) to determine the percentage of reactivation.





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Workflow for in vitro AChE reactivation assay.



This guide provides a foundational understanding of **Trimedoxime bromide** for research and development purposes. For more detailed information, please refer to the cited scientific literature.

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References

- 1. medkoo.com [medkoo.com]
- 2. Journal of APPLIED BIOMEDICINE: The effect of trimedoxime on acetylcholinesterase and on the cholinergic system of the rat bladder [jab.zsf.jcu.cz]
- 3. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trimedoxime bromide | 56-97-3 | Benchchem [benchchem.com]
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